2-[2-(3,4-dihydroisoquinolin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(3,4-Dihydroisoquinolin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes both isoindole and dihydroisoquinoline moieties. These structural features make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dihydroisoquinolin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the use of a modified Strecker reaction, which involves the reaction of 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid in MeCN at room temperature . The product is then purified through crystallization from a petroleum ether:ethyl acetate mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dihydroisoquinolin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the isoindole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoindole derivatives.
Scientific Research Applications
2-[2-(3,4-Dihydroisoquinolin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dihydroisoquinolin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes by occupying the active site and preventing substrate binding . The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one: This compound has a similar structure but includes a chloro substituent and an indene moiety.
3,4-Dihydroisoquinolin-2(1H)-ylsulfonylbenzoic acids: These compounds share the dihydroisoquinoline core but have different functional groups attached.
Uniqueness
2-[2-(3,4-Dihydroisoquinolin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of isoindole and dihydroisoquinoline structures. This duality provides it with distinct chemical properties and reactivity, making it valuable for diverse scientific applications.
Properties
Molecular Formula |
C19H16N2O2 |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[2-(3,4-dihydroisoquinolin-1-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H16N2O2/c22-18-15-7-3-4-8-16(15)19(23)21(18)12-10-17-14-6-2-1-5-13(14)9-11-20-17/h1-8H,9-12H2 |
InChI Key |
UFXJZIRGGNAHNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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